molecular formula C11H17NO4 B3091852 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1219430-61-1

2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No. B3091852
Key on ui cas rn: 1219430-61-1
M. Wt: 227.26 g/mol
InChI Key: VXIIZQXOIDYWBS-UHFFFAOYSA-N
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Patent
US09181279B2

Procedure details

To a solution of (3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (D32) (440 mg, 2.06 mmol) in a mixture MeCN/CCl4/H2O (6/6/9 ml), sodium periodate (1.76 g, 8.25 mmol) was added and the reaction stirred vigorously for 5 min before addition of Ruthenium trichloride (12.8 mg, 0.062 mmol). The resulting solution was stirred 18 hrs at RT then quenched by addition of isopropanol (6 ml). The resulting black mixture was diluted with Et2O (50 ml) and filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in water, the pH was adjusted to pH˜9-10 with K2CO3 and the aqueous was washed with Et2O (3×30 ml). Aqueous was then acidified to pH˜4-5 and re-extracted with EtOAc (3×30 ml). Collected organics after solvent evaporation afforded the title compound (D33) (216 mg).
Name
(3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Quantity
440 mg
Type
reactant
Reaction Step One
Name
MeCN CCl4 H2O
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
12.8 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C@H:3]1[CH2:8][CH:7]2[CH:5]([CH2:6]2)[N:4]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].CC#N.C(Cl)(Cl)(Cl)Cl.O.I([O-])(=O)(=O)=[O:26].[Na+]>[Ru](Cl)(Cl)Cl>[C:12]([O:11][C:9]([N:4]1[CH:3]([C:2]([OH:26])=[O:1])[CH2:8][CH:7]2[CH:5]1[CH2:6]2)=[O:10])([CH3:15])([CH3:14])[CH3:13] |f:1.2.3,4.5|

Inputs

Step One
Name
(3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Quantity
440 mg
Type
reactant
Smiles
OC[C@@H]1N(C2CC2C1)C(=O)OC(C)(C)C
Name
MeCN CCl4 H2O
Quantity
9 mL
Type
reactant
Smiles
CC#N.C(Cl)(Cl)(Cl)Cl.O
Name
Quantity
1.76 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
12.8 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 18 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by addition of isopropanol (6 ml)
ADDITION
Type
ADDITION
Details
The resulting black mixture was diluted with Et2O (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
the aqueous was washed with Et2O (3×30 ml)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with EtOAc (3×30 ml)
CUSTOM
Type
CUSTOM
Details
Collected organics after solvent evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC2CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181279B2

Procedure details

To a solution of (3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (D32) (440 mg, 2.06 mmol) in a mixture MeCN/CCl4/H2O (6/6/9 ml), sodium periodate (1.76 g, 8.25 mmol) was added and the reaction stirred vigorously for 5 min before addition of Ruthenium trichloride (12.8 mg, 0.062 mmol). The resulting solution was stirred 18 hrs at RT then quenched by addition of isopropanol (6 ml). The resulting black mixture was diluted with Et2O (50 ml) and filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in water, the pH was adjusted to pH˜9-10 with K2CO3 and the aqueous was washed with Et2O (3×30 ml). Aqueous was then acidified to pH˜4-5 and re-extracted with EtOAc (3×30 ml). Collected organics after solvent evaporation afforded the title compound (D33) (216 mg).
Name
(3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Quantity
440 mg
Type
reactant
Reaction Step One
Name
MeCN CCl4 H2O
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
12.8 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C@H:3]1[CH2:8][CH:7]2[CH:5]([CH2:6]2)[N:4]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].CC#N.C(Cl)(Cl)(Cl)Cl.O.I([O-])(=O)(=O)=[O:26].[Na+]>[Ru](Cl)(Cl)Cl>[C:12]([O:11][C:9]([N:4]1[CH:3]([C:2]([OH:26])=[O:1])[CH2:8][CH:7]2[CH:5]1[CH2:6]2)=[O:10])([CH3:15])([CH3:14])[CH3:13] |f:1.2.3,4.5|

Inputs

Step One
Name
(3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Quantity
440 mg
Type
reactant
Smiles
OC[C@@H]1N(C2CC2C1)C(=O)OC(C)(C)C
Name
MeCN CCl4 H2O
Quantity
9 mL
Type
reactant
Smiles
CC#N.C(Cl)(Cl)(Cl)Cl.O
Name
Quantity
1.76 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
12.8 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 18 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by addition of isopropanol (6 ml)
ADDITION
Type
ADDITION
Details
The resulting black mixture was diluted with Et2O (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
the aqueous was washed with Et2O (3×30 ml)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with EtOAc (3×30 ml)
CUSTOM
Type
CUSTOM
Details
Collected organics after solvent evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC2CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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